molecular formula C21H22N2O7S B13658236 N-(2-(1-(3-Ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide

N-(2-(1-(3-Ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide

Cat. No.: B13658236
M. Wt: 446.5 g/mol
InChI Key: PEUJABWEZWJNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: N-{2-[(1S)-1-(3-Ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}-2-hydroxyacetamide
Molecular Formula: C₂₁H₂₂N₂O₈S
Molecular Weight: 462.47 g/mol
Structural Features:

  • A phthalimide core (1,3-dioxoisoindolin-4-yl) linked to a chiral ethyl group bearing a 3-ethoxy-4-hydroxyphenyl substituent and a methylsulfonyl moiety.
  • The acetamide group at the 4-position of the isoindolinone is substituted with a hydroxyl group (2-hydroxyacetamide), distinguishing it from apremilast, which has a simple acetamide group.
  • Stereochemistry: The compound retains the (S)-configuration at the chiral center, critical for biological activity .

Pharmacological Relevance: This compound is structurally related to apremilast, a PDE4 inhibitor used to treat psoriasis and psoriatic arthritis .

Properties

IUPAC Name

N-[2-[1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJABWEZWJNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents (Phenyl Ring) Acetamide Modification Molecular Weight Key Features Reference
N-(2-(1-(3-Ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide 3-Ethoxy-4-hydroxy 2-Hydroxyacetamide 462.47 Increased polarity due to hydroxyl groups; potential metabolite
Apremilast (N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide) 3-Ethoxy-4-methoxy Acetamide 460.50 FDA-approved PDE4 inhibitor; higher lipophilicity
N-(2-(1-(3,4-Diethoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide 3,4-Diethoxy Acetamide 474.53 Enhanced lipophilicity; reduced solubility
N-[2-[(1S)-1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide 3,4-Dihydroxy Acetamide 448.45 High hydrophilicity; potential oxidative instability

Key Observations:

Substituent Effects on the Phenyl Ring :

  • Methoxy vs. Hydroxy : Apremilast’s 4-methoxy group enhances lipophilicity compared to the 4-hydroxy group in the target compound, which may improve membrane permeability but reduce metabolic stability .
  • Diethoxy vs. Ethoxy/Hydroxy : The diethoxy variant (CAS 253168-87-5) exhibits higher molecular weight and lipophilicity, likely reducing aqueous solubility .

Stereochemical Considerations :

  • The (S)-configuration is conserved in apremilast and its derivatives, as enantiomeric forms (e.g., (R)-isomer in ) show distinct physicochemical and toxicological profiles .

Key Observations:

  • Hydroxyl groups (e.g., 4-hydroxy in the target compound) necessitate protective group strategies (e.g., benzyl or silyl ethers) during synthesis to prevent unwanted side reactions .
  • Crystallization is critical for apremilast’s polymorph control (), whereas derivatives with polar groups (e.g., hydroxyacetamide) may require alternative purification methods like reverse-phase chromatography .

Pharmacological and Toxicological Profiles

Key Observations:

  • The target compound’s hydroxyl groups may improve solubility but could reduce blood-brain barrier penetration compared to apremilast.
  • Toxicity profiles vary significantly: Apremilast’s methylsulfonyl and methoxy groups correlate with higher carcinogenic risk, while hydroxylated derivatives may exhibit milder hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.